molecular formula C28H20Na2O6S2 B12771860 Disodium distyrylbiphenyl disulfonate, (E,Z)- CAS No. 79429-30-4

Disodium distyrylbiphenyl disulfonate, (E,Z)-

Cat. No.: B12771860
CAS No.: 79429-30-4
M. Wt: 562.6 g/mol
InChI Key: PMPJQLCPEQFEJW-BXUPKDGBSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium distyrylbiphenyl disulfonate, (E,Z)- is a chemical compound widely used as a fluorescent brightener and ultraviolet light absorber. It is known for its excellent stability and solubility in water, making it a popular choice in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium distyrylbiphenyl disulfonate, (E,Z)- typically involves the reaction of biphenyl derivatives with sulfonating agents under controlled conditions. The process includes the following steps:

Industrial Production Methods

Industrial production of disodium distyrylbiphenyl disulfonate, (E,Z)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Disodium distyrylbiphenyl disulfonate, (E,Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium distyrylbiphenyl disulfonate, (E,Z)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of disodium distyrylbiphenyl disulfonate, (E,Z)- involves its ability to absorb ultraviolet light and re-emit it as visible blue light. This property enhances the brightness and whiteness of materials treated with the compound. The molecular targets include nucleic acids and proteins, where it binds and enhances their fluorescence under ultraviolet light .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4,4’-bis(2-sulfostyryl)biphenyl
  • Benzenesulfonic acid, 2,2’-((1,1’-biphenyl)-4,4’-diyldi-2,1-ethenediyl)bis-, disodium salt
  • Tinopal CBS
  • Tinopal CBS-X
  • Stilbene 3

Uniqueness

Disodium distyrylbiphenyl disulfonate, (E,Z)- is unique due to its excellent stability, high solubility in water, and superior brightening properties. It is more effective in absorbing ultraviolet light and re-emitting it as visible blue light compared to other similar compounds .

Properties

CAS No.

79429-30-4

Molecular Formula

C28H20Na2O6S2

Molecular Weight

562.6 g/mol

IUPAC Name

disodium;2-[(Z)-2-[4-[4-[(E)-2-(2-sulfonatophenyl)ethenyl]phenyl]phenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C28H22O6S2.2Na/c29-35(30,31)27-7-3-1-5-25(27)19-13-21-9-15-23(16-10-21)24-17-11-22(12-18-24)14-20-26-6-2-4-8-28(26)36(32,33)34;;/h1-20H,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/b19-13-,20-14+;;

InChI Key

PMPJQLCPEQFEJW-BXUPKDGBSA-L

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C\C4=CC=CC=C4S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.